N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is a chemical compound12. It is not intended for human or veterinary use and is for research use only2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide”. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra3.Molecular Structure Analysis
The molecular formula of “N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is C30H29FN4O2 and its molecular weight is 496.5862.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Structure-Activity Relationships of Pyrazole Derivatives
A study explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, focusing on a biarylpyrazole compound as a lead for investigating related compounds. This research aids in understanding the cannabinoid receptor binding sites and serves as pharmacological probes for potentially antagonizing the side effects of cannabinoids (Lan et al., 1999). The findings can inform the design and application of similar compounds in scientific research, particularly those targeting cannabinoid receptors.
Molecular Interaction with CB1 Cannabinoid Receptor
Another study detailed the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, providing insight into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research supports the development of compounds for characterizing cannabinoid receptor interactions, potentially relevant for designing compounds with similar frameworks (Shim et al., 2002).
Radiolabeled Compounds for In Vivo Brain Imaging
Research on "123I-labeled AM251" investigates the binding of a radioiodinated ligand to mouse brain cannabinoid CB1 receptors in vivo, showcasing the utility of radiolabeled compounds in brain imaging studies. This highlights the potential for developing radiolabeled versions of similar compounds for neuroscientific research and diagnostic imaging (Gatley et al., 1996).
Glycine Transporter 1 Inhibitor
A different class of compounds, represented by "1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide," was identified as a potent GlyT1 inhibitor. Such research into GlyT1 inhibitors is crucial for understanding neurotransmitter regulation and could inform the development of therapies for CNS disorders (Yamamoto et al., 2016).
Safety And Hazards
The safety and hazards of “N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” are not explicitly mentioned in the available resources.
Direcciones Futuras
The future directions of “N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” are not explicitly mentioned in the available resources.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O2/c1-2-21-8-14-25(15-9-21)32-28(36)20-35-29(23-10-12-24(31)13-11-23)33-27-19-34(17-16-26(27)30(35)37)18-22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBKQWXZAUTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.